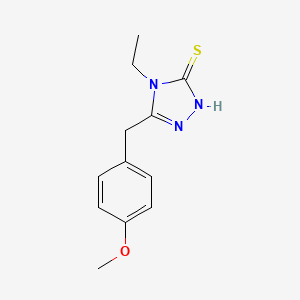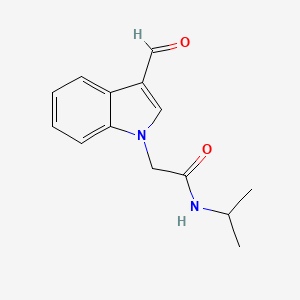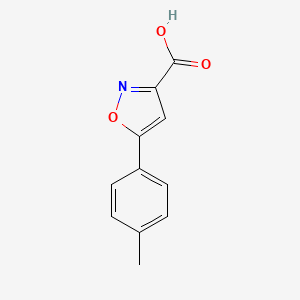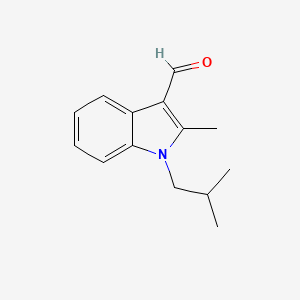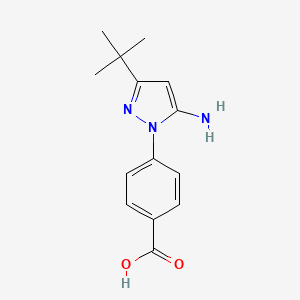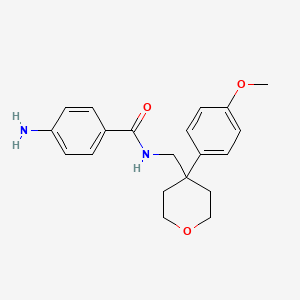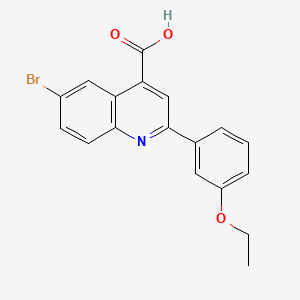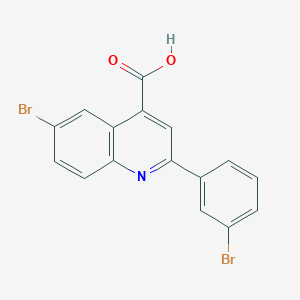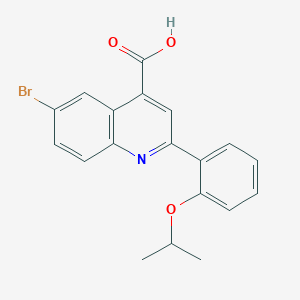
2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide involves condensation reactions, highlighting methods to prepare novel compounds with potential antioxidant activity. One study describes synthesizing N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives (Gopi & Dhanaraju, 2020). These methods showcase the versatility and chemical reactivity of indole derivatives, particularly in synthesizing compounds with significant antioxidant properties.
Molecular Structure Analysis
The molecular structure of compounds related to 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide often features significant conjugation and potential for hydrogen bonding, which can influence their chemical behavior and interactions. For instance, the crystal structure analysis of similar compounds shows the importance of hydrogen bonding in determining the molecular conformation and intermolecular interactions, as seen in studies of related acetamide derivatives (Helliwell et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide derivatives involves various reactions including nucleophilic substitution and condensation. These reactions are essential for creating a wide array of compounds with diverse biological activities. The synthesis and characterization of related compounds reveal the complexity and potential of these molecules in chemical synthesis and application (Nakai et al., 2003).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. For example, the crystalline structure of 2-(2-formylphenoxy)acetamide, a compound with a similar functional group arrangement, was determined using X-ray diffraction, showcasing the importance of structural analysis in understanding compound behavior (Geetha et al., 2023).
Chemical Properties Analysis
Chemical properties, including reactivity towards other compounds, stability under various conditions, and interactions with biological molecules, are fundamental aspects of research on 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide derivatives. Studies exploring the synthesis and biological activity evaluation of similar compounds provide insights into their chemical properties and potential applications (Debnath & Ganguly, 2015).
Scientific Research Applications
Synthesis and Antioxidant Properties:
- A study by Gopi and Dhanaraju (2020) focused on synthesizing N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives and evaluating their antioxidant activity. These compounds showed considerable activity in antioxidant assays, with specific compounds like 3j, 3a, and 3k demonstrating remarkable activity due to the attachment of halogens at specific positions on the phenyl ring (Gopi & Dhanaraju, 2020).
Anti-Proliferative and Anti-Apoptotic Effects:
- Research by Wang et al. (2016) identified new compounds from Selaginella pulvinata, including (S)-(−)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide, which demonstrated the ability to inhibit cell growth and induce apoptosis in SK-mel-110 cells (Wang et al., 2016).
Antimicrobial Activity:
- Debnath and Ganguly (2015) synthesized a series of 2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide derivatives and evaluated them for antibacterial and antifungal activities, finding some compounds with promising antimicrobial properties (Debnath & Ganguly, 2015).
Design and Synthesis for Antimicrobial and Antioxidant Agents:
- A study by Naraboli and Biradar (2017) involved the design and synthesis of compounds like 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-(4-(1H-indol-3-yl)-8-methyl-1H-benzo[b][1,4]diazepin-2-yl)phenyl)acetamide, which were screened for antimicrobial and antioxidant activities, with some showing potent effects (Naraboli & Biradar, 2017).
Antiallergic Properties:
- Research on new N-(pyridin-4-yl)-(indol-3-yl)acetamides as antiallergic agents by Menciu et al. (1999) demonstrated the potential of these compounds in inhibiting allergic responses, with certain compounds showing significant potency in histamine release assays (Menciu et al., 1999).
Cancer Research and Cytotoxic Agents:
- Modi et al. (2011) synthesized novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives and evaluated their cytotoxic activity against cancer cell lines, identifying compounds with promising anticancer properties (Modi et al., 2011).
properties
IUPAC Name |
2-(3-formyl-2-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-10(7-15)9-4-2-3-5-11(9)14(8)6-12(13)16/h2-5,7H,6H2,1H3,(H2,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMNUMFCLRBFHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344753 |
Source


|
| Record name | 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide | |
CAS RN |
61922-00-7 |
Source


|
| Record name | 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

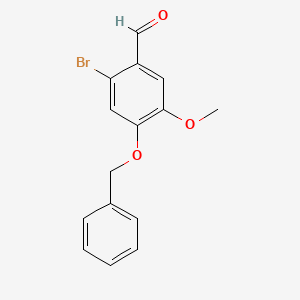
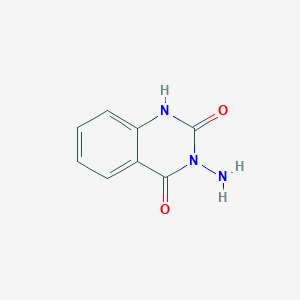

![N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B1268774.png)
